molecular formula C15H15NO3 B7771284 beta-Amino-3-phenoxy-benzenepropanoic acid

beta-Amino-3-phenoxy-benzenepropanoic acid

Cat. No.: B7771284
M. Wt: 257.28 g/mol
InChI Key: DOHHGYXZPWMNKT-UHFFFAOYSA-N
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Description

beta-Amino-3-phenoxy-benzenepropanoic acid: is a compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . It is a specialty product often used in proteomics research . The compound features an amino group, a phenoxy group, and a benzene ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Amino-3-phenoxy-benzenepropanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted benzene or phenoxy compounds .

Scientific Research Applications

Chemistry

In chemistry, beta-Amino-3-phenoxy-benzenepropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, the compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it valuable for proteomics studies .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in modulating biological pathways and its potential as a drug candidate .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of beta-Amino-3-phenoxy-benzenepropanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenoxy and benzene rings provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly useful in various scientific and industrial applications .

Properties

IUPAC Name

3-azaniumyl-3-(3-phenoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c16-14(10-15(17)18)11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHHGYXZPWMNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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